molecular formula C14H19N5O3S B2685351 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide CAS No. 2034358-80-8

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2685351
CAS No.: 2034358-80-8
M. Wt: 337.4
InChI Key: DGHOWHVJIAVQRV-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide is a triazine-based sulfonamide compound characterized by a central 1,3,5-triazine ring substituted with a dimethylamino group at position 4, a methoxy group at position 6, and a methylbenzenesulfonamide moiety attached via a methylene bridge. This structure has been synthesized and characterized using advanced spectroscopic techniques, including ¹H NMR, ¹³C NMR, HRMS, and FT-IR, confirming its molecular identity .

Triazine derivatives are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity. The dimethylamino and methoxy substituents on the triazine ring likely enhance solubility and electronic properties, while the sulfonamide group may contribute to target-specific interactions, such as enzyme inhibition .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-10-6-5-7-11(8-10)23(20,21)15-9-12-16-13(19(2)3)18-14(17-12)22-4/h5-8,15H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHOWHVJIAVQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. Key reagents include dimethylamine, methoxy groups, triazine derivatives, and benzenesulfonamide precursors. Key steps might involve:

  • Formation of triazine intermediates under controlled temperatures.

  • Introduction of dimethylamino and methoxy groups via nucleophilic substitution.

  • Coupling with 3-methylbenzenesulfonamide through suitable catalysts and solvents.

Industrial Production Methods

Industrial-scale production often employs optimized methods for higher yields and purity, potentially leveraging:

  • Advanced catalysts for improved reaction efficiency.

  • Continuous flow reactors to maintain consistent conditions.

  • Green chemistry approaches to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several chemical reactions including:

  • Oxidation: Exposure to strong oxidizing agents can modify its functional groups.

  • Reduction: Reducing agents can alter its chemical structure, particularly affecting the triazine ring.

  • Substitution: The presence of substitutable groups allows for various nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Examples include potassium permanganate or hydrogen peroxide, typically under acidic or basic conditions.

  • Reducing Agents: Hydrogen gas in the presence of palladium on carbon (Pd/C), sodium borohydride.

  • Substitution Reagents: Halides, amines, and alcohols under varying temperature and solvent conditions.

Major Products Formed

Reaction products can vary depending on the specific reagents and conditions, but often include modified triazine derivatives and sulfonamide compounds with different functional groups.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide has several applications across different fields:

Chemistry

  • Used as a precursor in the synthesis of more complex organic molecules.

  • Employs in studying reaction mechanisms and kinetics due to its well-defined structure.

Biology

  • Acts as a probe in biochemical assays to understand enzyme activities.

  • Utilized in the development of new pharmaceuticals targeting specific proteins or enzymes.

Medicine

  • Investigated for potential therapeutic applications in treating diseases through targeted molecular mechanisms.

  • Studies on its interactions with biomolecules for drug design and development.

Industry

  • Applied in material science for developing advanced polymers and resins.

  • Serves as an intermediate in the production of dyes and other industrial chemicals.

Mechanism of Action

This compound interacts with biological systems through various molecular pathways. Key mechanisms include:

  • Binding to Enzymes: Its structure allows it to fit into the active sites of specific enzymes, modifying their activity.

  • Signal Pathway Modulation: Interacts with cellular receptors to alter signal transduction pathways.

  • Chemical Interactions: Forms covalent or non-covalent bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Structural Comparison of Triazine-Based Sulfonamides and Sulfonylureas

The compound is compared below with key triazine derivatives, focusing on substituents, functional groups, and reported applications.

Compound Name Substituents on Triazine Key Functional Group Biological Activity Reference
Target Compound :
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide
4-(Dimethylamino), 6-methoxy Methylbenzenesulfonamide Potential herbicide/pharmaceutical intermediate (inferred from analogs)
Triflusulfuron Methyl Ester 4-(Dimethylamino), 6-(2,2,2-trifluoroethoxy) Sulfonylurea Herbicide (ALS inhibitor)
Ethametsulfuron Methyl Ester 4-Ethoxy, 6-(methylamino) Sulfonylurea Herbicide (ALS inhibitor)
Metsulfuron Methyl Ester 4-Methoxy, 6-methyl Sulfonylurea Herbicide (ALS inhibitor)
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide 4,6-Dimorpholino Ureido-benzamide Pharmaceutical candidate (kinase inhibition)

Key Findings from Structural and Functional Comparisons

Sulfonamide vs. Sulfonylurea Linkages: The target compound’s methylbenzenesulfonamide group distinguishes it from sulfonylurea-based herbicides like triflusulfuron and metsulfuron. Sulfonylureas inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis, whereas sulfonamides may exhibit different modes of action, such as carbonic anhydrase inhibition or antimicrobial activity .

Triazine Substituent Effects: Dimethylamino Group: Enhances electron-donating properties and solubility, similar to triflusulfuron’s dimethylamino substituent . Methoxy Group: Provides steric hindrance and moderate lipophilicity, contrasting with trifluoroethoxy (triflusulfuron) or morpholino (pharmaceutical derivatives) groups, which alter bioavailability and target affinity .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activity. This compound features a triazine core with various functional groups that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₈N₄O₂S
  • Molecular Weight: Approximately 306.37 g/mol

The presence of the dimethylamino group and the methoxy substituent on the triazine ring suggests potential interactions with various biological targets, particularly in pharmacological contexts.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. For instance, derivatives of triazine compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that triazine derivatives can interact with DNA and inhibit topoisomerase activity, leading to reduced tumor growth in vitro and in vivo models . The specific interactions of our compound with cellular pathways remain to be elucidated but suggest a promising avenue for anticancer drug development.

Antiviral Activity

Compounds with similar structural features have exhibited broad-spectrum antiviral effects. For example, N-phenylbenzamide derivatives have shown efficacy against viruses such as HIV and Hepatitis B by enhancing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . Given the structural similarities, it is plausible that this compound may also possess antiviral properties.

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound Name Structure Features Biological Activity Unique Aspects
4-(dimethylamino)-6-morpholino-1,3,5-triazineTriazine core with morpholineAnticancerLacks indole moiety
2-(1H-indol-3-yl)acetamideIndole structure onlyAntimicrobialSimpler structure
N-(4-(dimethylamino)-phenyl)acetamideAromatic substitutionAnalgesic propertiesNo triazine core

This table highlights the unique combination of structural elements in this compound that may confer distinct biological activities not present in simpler analogs.

Study 1: Anticancer Activity Evaluation

In a recent study examining the anticancer properties of various triazine derivatives, it was found that compounds featuring a dimethylamino group exhibited enhanced cytotoxicity against breast cancer cell lines (MCF7). The study utilized MTT assays to assess cell viability and demonstrated significant reductions in cell proliferation at low micromolar concentrations.

Study 2: Antiviral Screening

Another investigation focused on the antiviral effects of benzamide derivatives against Hepatitis B virus (HBV). The study revealed that certain derivatives could inhibit HBV replication effectively through modulation of host cellular factors like APOBEC3G . Although not directly tested on our compound, these findings suggest a pathway for potential antiviral activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves sequential substitution reactions on a 1,3,5-triazine core. For example, starting with 2,4,6-trichloro-1,3,5-triazine, the dimethylamino and methoxy groups are introduced via nucleophilic substitution under basic conditions. The sulfonamide moiety is then attached via a coupling reaction, as seen in similar triazine derivatives . Characterization employs HPLC for purity assessment (>95%) and NMR (¹H/¹³C) to confirm substituent positions. Mass spectrometry (MS) validates molecular weight .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies protons on the triazine ring (e.g., methylamino protons at δ 2.8–3.1 ppm) and methoxy groups (δ 3.7–3.9 ppm).
  • FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement, as demonstrated for related sulfonamide-triazine hybrids .

Q. What are the primary biochemical applications of this compound in academic research?

  • Methodological Answer : The triazine-sulfonamide scaffold is explored as a enzyme inhibitor (e.g., carbonic anhydrase) due to its sulfonamide group’s zinc-binding affinity. Biological assays often measure IC₅₀ values via kinetic studies, comparing inhibition potency against reference inhibitors .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of the triazine core under varying solvent systems?

  • Methodological Answer : Yield optimization requires testing polar aprotic solvents (e.g., DMF, THF) and ionic liquids (e.g., [BMIM]BF₄) to stabilize intermediates. For example, using ionic liquids can enhance reaction efficiency by 20–30% while reducing byproducts . DOE (Design of Experiments) frameworks help identify optimal temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 for triazine:amine) .

Q. How should contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. anticancer) be analyzed?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., bacterial strain variability, cancer cell line selectivity). Resolve by:

  • Conducting dose-response curves across multiple cell lines (e.g., MCF-7 vs. HeLa) .
  • Comparing molecular docking results with target proteins (e.g., triazine interactions with DHFR vs. tubulin) .
  • Validating purity via HPLC-MS to rule out batch-specific impurities .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model binding stability of the sulfonamide group with zinc-containing enzymes (e.g., 50-ns simulations in GROMACS) .
  • QSAR Modeling : Use substituent electronic parameters (Hammett σ) to correlate triazine ring modifications with bioactivity .
  • Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) to prioritize high-affinity targets (e.g., carbonic anhydrase IX) .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy groups) impact pharmacological properties?

  • Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies involve:

  • Synthesizing analogs with variable substituents (e.g., ethoxy, trifluoroethoxy) .
  • Testing logP (octanol-water partition) for lipophilicity and Caco-2 permeability for bioavailability .
  • In vitro cytotoxicity assays (e.g., MTT) to rank analogs by therapeutic index .

Data Contradiction Resolution

Q. When encountering conflicting solubility data (e.g., DMSO vs. aqueous buffer), what experimental approaches validate results?

  • Methodological Answer :

  • Use shake-flask method with UV-Vis quantification at λ_max (~280 nm for triazine derivatives) .
  • Compare DSC (Differential Scanning Calorimetry) thermograms to detect polymorphic forms affecting solubility .
  • Apply Hansen Solubility Parameters to identify optimal co-solvents (e.g., PEG-400) .

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